molecular formula C11H19NO5 B2425940 2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid CAS No. 1784684-42-9

2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid

Cat. No.: B2425940
CAS No.: 1784684-42-9
M. Wt: 245.275
InChI Key: KYHGZORJGSFFSC-UHFFFAOYSA-N
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Description

2-(4-{[(Tert-Butoxy)carbonyl]amino}oxolan-3-yl)acetic acid (CAS 1784684-42-9) is a high-purity chemical building block of significant value in synthetic and medicinal chemistry research . This compound, with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol, features a tert-butoxycarbonyl (Boc) protected amine group on an oxolane (tetrahydrofuran) ring, which is further functionalized with an acetic acid side chain . This structure makes it a versatile synthon, particularly in the synthesis of complex molecules. The Boc group serves as a crucial protecting group for amines, allowing for selective reactions at the carboxylic acid moiety or other parts of the molecule under standard conditions, and can be readily removed under mild acidic conditions when needed . Its primary research applications include its use as a key intermediate in the development of pharmaceutical compounds and as a scaffold in peptidomimetics. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can find detailed structural and analytical data, including SMILES (CC(C)(C)OC(=O)NC1COCC1CC(=O)O) and InChI identifiers, to facilitate compound verification and integration into computational and laboratory workflows . Proper handling is required, and the material should be stored as recommended, often in a sealed container at room temperature .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-7(8)4-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHGZORJGSFFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxolane ring. One common method involves the reaction of tert-butyl chloroformate with an amino alcohol to form the Boc-protected intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl chloroformate and amino alcohols as starting materials is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Drug Development

Boc-oxolan-acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be incorporated into peptide sequences or other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is particularly useful for amino acids, facilitating selective reactions without interfering with other functional groups.

Case Study: Synthesis of Peptides
In peptide synthesis, Boc-protected amino acids are commonly used due to their stability under acidic conditions. The introduction of Boc-oxolan-acetic acid into peptide chains can enhance the solubility and biological activity of the resulting peptides. This application has been documented in studies focusing on the development of peptide-based therapeutics for various diseases, including cancer and metabolic disorders .

Biochemical Applications

The compound has been studied for its potential as a non-ionic organic buffering agent in biological systems. It helps maintain pH stability in cell cultures, which is crucial for maintaining cellular functions and viability during experiments.

Application Example: Cell Culture Buffers
In cell culture studies, maintaining an optimal pH range (typically between 6 and 8.5) is essential for cellular metabolism and growth. Boc-oxolan-acetic acid has been identified as a suitable buffer component due to its ability to resist pH changes upon the addition of acids or bases .

Synthetic Methodologies

Boc-oxolan-acetic acid is utilized in various synthetic methodologies, including:

  • Chemoenzymatic Synthesis : It can be employed in the chemoenzymatic synthesis of complex carbohydrates and amino acids, providing a route to obtain optically pure compounds.

Case Study: Chemoenzymatic Synthesis of Anhydro Compounds
Research has demonstrated that Boc-protected oxetane derivatives can be synthesized using enzymatic methods, leading to the formation of valuable intermediates for further chemical transformations .

Data Table: Comparison of Applications

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for synthesizing peptides and pharmaceuticals
Biochemical BuffersMaintains pH stability in cell cultures
Synthetic MethodologiesUsed in chemoenzymatic synthesis for optically pure compounds

Mechanism of Action

The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid involves the reactivity of the Boc-protected amino group and the oxolane ring. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various chemical reactions. The oxolane ring provides structural stability and influences the compound’s reactivity .

Biological Activity

2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid, also known as a derivative of oxolan and acetic acid, has garnered attention in biochemical research due to its potential applications in pharmaceuticals and biochemistry. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound's IUPAC name indicates significant structural features that contribute to its biological activity. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, facilitating the study of amino acids and their derivatives.

  • Molecular Formula : C₁₄H₁₉NO₃
  • CAS Number : 1132-61-2

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of enzymes associated with amino acid metabolism.
  • Cell Signaling Modulation : The presence of the oxolan ring may influence cell signaling pathways, particularly those related to growth and differentiation.
  • Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Data

Activity Type Effect Observed Reference
Enzyme InhibitionReduced activity in metabolic assays
AntimicrobialInhibition of bacterial growth
Cell ProliferationModulation observed in vitro

Case Studies

  • Antimicrobial Properties :
    A study investigated the antimicrobial efficacy of various Boc-protected amino acids, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Enzyme Activity Modulation :
    Research focusing on the inhibition of specific metabolic enzymes demonstrated that the compound could effectively reduce enzyme activity by up to 50% at certain concentrations. This suggests its utility in metabolic engineering and therapeutic interventions for metabolic disorders.
  • Cell Culture Studies :
    In vitro studies using cell lines have shown that treatment with this compound led to changes in cell proliferation rates. These findings indicate that the compound may play a role in regulating cellular processes, which could be beneficial for cancer research.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(4-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid, and how is the tert-butyl protecting group removed?

A1. A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines to oxolane derivatives. For Boc deprotection, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) is effective, as demonstrated in a procedure where TFA cleaves the tert-butyl ester quantitatively at room temperature . Post-reaction, the product is isolated via solvent evaporation and co-evaporation with toluene to remove residual TFA.

Q. Q2. How can the purity and structural integrity of this compound be validated?

A2. Analytical methods include:

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity.
  • NMR : Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm, singlet) and oxolane ring protons (δ ~3.5–4.5 ppm). The acetic acid moiety appears as a singlet near δ ~2.5 ppm .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~299.3 g/mol based on C₁₃H₂₁NO₅) .

Q. Q3. What are typical applications of this compound in academic research?

A3. It serves as a chiral building block for peptidomimetics or prodrugs due to its oxolane (tetrahydrofuran) ring and Boc-protected amine. Derivatives of similar structures are used in medicinal chemistry for targeting enzymes like proteases or kinases .

Advanced Research Questions

Q. Q4. How does the stereochemistry of the oxolane ring influence the compound’s reactivity or biological activity?

A4. The oxolane ring’s stereochemistry (e.g., 3R vs. 3S configuration) affects hydrogen-bonding interactions in molecular docking studies. Computational modeling (e.g., using PubChem’s InChI data ) can predict binding affinities to targets like kinases. Experimental validation requires synthesizing enantiopure forms and comparing activity via assays like SPR or fluorescence polarization.

Q. Q5. What challenges arise in maintaining stability during storage or reaction conditions?

A5. The Boc group is acid-labile, necessitating neutral or slightly basic conditions during synthesis. Stability studies (e.g., TGA/DSC) show decomposition above 150°C . For long-term storage, keep at –20°C under inert gas to prevent hydrolysis of the oxolane ring or Boc group .

Q. Q6. How can researchers resolve contradictory spectral data (e.g., unexpected NMR signals)?

A6. Contradictions may arise from:

  • Tautomerism : The oxolane ring’s conformational flexibility can lead to multiple NMR signals. Use variable-temperature NMR to identify dynamic processes.
  • Impurities : Trace solvents (e.g., residual TFA) may obscure signals. Purify via preparative HPLC or recrystallization .

Q. Q7. What strategies optimize yield in large-scale syntheses?

A7. Key considerations:

  • Catalysis : Use DMAP or HOBt to enhance coupling efficiency during Boc protection.
  • Workup : Replace TFA with milder acids (e.g., HCl/dioxane) to reduce side reactions.
  • Scale-up : Continuous flow reactors improve mixing and heat transfer for Boc deprotection .

Methodological Troubleshooting

Q. Q8. How to address low yields in the final coupling step?

A8. Potential fixes:

  • Activation : Switch from HATU to EDCI/HOAt for better carboxylate activation.
  • Solvent : Replace DMF with THF or DCM to minimize side reactions.
  • Monitoring : Use LC-MS to identify intermediates and adjust stoichiometry .

Q. Q9. How to confirm the absence of diastereomers in the product?

A9. Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase. Compare retention times to enantiopure standards .

Data Interpretation and Reproducibility

Q. Q10. Why do solubility properties vary across literature reports?

A10. Solubility discrepancies may stem from:

  • Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD).
  • Counterions : TFA salts (from synthesis) vs. free acids exhibit different solubility in aqueous buffers .

Q. Q11. How to reconcile conflicting bioactivity data in cell-based assays?

A11. Variability often arises from:

  • Cell lines : Differences in membrane permeability or efflux pumps (e.g., P-gp).
  • Assay conditions : Adjust pH to 7.4 and use serum-free media to avoid Boc group hydrolysis .

Computational and Structural Insights

Q. Q12. What computational tools predict the compound’s behavior in biological systems?

A12. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers. Docking studies (AutoDock Vina) predict binding to targets like G-protein-coupled receptors .

Q. Q13. How to design derivatives for improved pharmacokinetics?

A13. Modify the oxolane ring with electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability. Replace Boc with photolabile protecting groups for controlled release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.